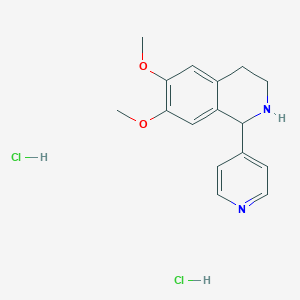

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride

Description

Historical Context of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline scaffold has emerged as one of the most pharmaceutically relevant heterocyclic frameworks since its initial discovery and characterization in the late 19th century. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate, with Weissgerber developing a more efficient extraction method in 1914 by exploiting the higher basicity of isoquinoline compared to quinoline. The subsequent development of tetrahydroisoquinoline derivatives as bioactive compounds has been driven by their unique conformational properties and their ability to serve as conformationally restrained analogues of phenethylamine and amphetamine.

The tetrahydroisoquinoline family encompasses one of the largest groups of alkaloids, with over 2,500 known compounds exhibiting remarkable structural diversity and biological activity. These natural products are primarily found in plant families including Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae, with notable examples including morphine, codeine, papaverine, and berberine. The historical significance of tetrahydroisoquinoline derivatives extends beyond their natural occurrence, as they have served as templates for the development of numerous synthetic pharmaceuticals targeting diverse therapeutic areas.

Research into tetrahydroisoquinoline pharmacology has revealed that these compounds, while structurally related to amphetamine, often exhibit distinct pharmacological profiles. For instance, tetrahydroisoquinoline itself fails to substitute for dextroamphetamine in rodent drug discrimination tests, suggesting it lacks stimulant effects, yet it demonstrates activity at α2-adrenergic receptors. This pharmacological diversity has made tetrahydroisoquinoline derivatives attractive scaffolds for drug discovery efforts targeting various receptor systems and biological pathways.

Significance of 6,7-Dimethoxy Substitution Pattern

The 6,7-dimethoxy substitution pattern represents a critical structural modification that significantly influences both the pharmacological activity and physicochemical properties of tetrahydroisoquinoline derivatives. This specific substitution pattern has been extensively studied across various therapeutic applications, demonstrating consistent enhancement of biological activity and selectivity profiles. Research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has shown their potential as orexin-2 receptor antagonists, with the dimethoxy substitution contributing to improved potency and selectivity.

The methoxy groups at the 6,7-positions confer several advantageous properties to the tetrahydroisoquinoline scaffold. These electron-donating substituents increase the electron density of the aromatic ring system, potentially enhancing interactions with biological targets through improved π-π stacking and hydrogen bonding capabilities. Additionally, the dimethoxy groups may enhance lipophilicity, thereby improving membrane permeability and bioavailability characteristics. Studies examining various 6,7-dimethoxyisoquinoline derivatives have demonstrated their ability to produce anticonvulsant effects in different animal models of epilepsy, highlighting the therapeutic versatility of this substitution pattern.

The 6,7-dimethoxy substitution has also been shown to influence the metabolic stability of tetrahydroisoquinoline compounds. The presence of methoxy groups can provide protection against metabolic oxidation at these positions, potentially leading to improved pharmacokinetic profiles. Furthermore, this substitution pattern has been associated with enhanced selectivity in receptor binding studies, suggesting that the spatial arrangement and electronic properties conferred by the 6,7-dimethoxy groups contribute to specific molecular recognition events.

Research investigating structure-activity relationships has consistently identified the 6,7-dimethoxy pattern as optimal for various biological activities. Comparative studies examining different substitution patterns have demonstrated that the 6,7-dimethoxy configuration provides superior activity compared to alternative arrangements, establishing this pattern as a privileged structural motif in tetrahydroisoquinoline medicinal chemistry.

Importance of Pyridyl Substitution at C-1 Position

The incorporation of a pyridyl group at the C-1 position of the tetrahydroisoquinoline scaffold represents a strategic modification that significantly enhances both pharmacological activity and physicochemical properties. The pyridyl substituent introduces an additional nitrogen atom into the molecular framework, providing opportunities for enhanced hydrogen bonding and electrostatic interactions with biological targets. Research has demonstrated that the presence of a pyridyl group at this position can dramatically improve potency and selectivity in various therapeutic applications.

The 4-pyridyl substitution pattern has been specifically optimized through extensive structure-activity relationship studies. The positioning of the nitrogen atom within the pyridyl ring influences both the electronic properties and spatial orientation of the substituent, thereby affecting interactions with target proteins. Studies examining tetrahydroisoquinoline-based antagonists have shown that the incorporation of pyridyl groups can enhance binding affinity and selectivity compared to phenyl-substituted analogues. The basic nitrogen within the pyridyl ring also contributes to the overall basicity of the molecule, influencing protonation states and salt formation characteristics.

The pyridyl substitution at C-1 has been shown to influence the conformational preferences of tetrahydroisoquinoline derivatives. The presence of the electron-deficient pyridyl ring can affect the puckering of the saturated ring system, potentially stabilizing conformations that are optimal for target binding. Additionally, the pyridyl group can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, contributing to enhanced binding affinity and selectivity.

Research has demonstrated that the 4-pyridyl substitution pattern provides superior pharmacological properties compared to other pyridyl isomers. The para-positioning of the nitrogen atom creates an optimal balance between electronic effects and steric considerations, resulting in enhanced activity profiles. This substitution pattern has been particularly successful in the development of receptor antagonists and enzyme inhibitors, where the pyridyl group contributes to specific molecular recognition events.

Rationale for Dihydrochloride Salt Formation

The formation of dihydrochloride salts represents a well-established strategy for improving the pharmaceutical properties of basic compounds, particularly in the context of tetrahydroisoquinoline derivatives containing multiple basic nitrogen atoms. The dihydrochloride salt formation of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline addresses several critical pharmaceutical development challenges, including solubility enhancement, chemical stability improvement, and formulation optimization.

Salt formation has been recognized as the most common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs. The dihydrochloride salt formation process involves the protonation of both nitrogen atoms present in the molecule - the tetrahydroisoquinoline nitrogen and the pyridyl nitrogen - resulting in a doubly charged species that forms ionic interactions with two chloride counterions. This salt formation significantly enhances aqueous solubility compared to the free base form, which is essential for pharmaceutical applications requiring high solubility.

The selection of hydrochloride as the counterion is based on extensive pharmaceutical precedent and favorable regulatory status. Hydrochloride salts are among the most commonly used pharmaceutical salts, appearing in approximately 50% of marketed drugs that utilize salt forms. The chloride counterion provides several advantages, including high solubility, chemical compatibility with most excipients, and minimal impact on biological activity. However, careful consideration must be given to potential common ion effects, particularly for compounds with moderate solubility, as the presence of chloride ions can sometimes reduce solubility through common ion suppression.

The dihydrochloride salt formation also contributes to improved chemical stability and handling characteristics. Salt forms often exhibit enhanced crystalline properties, including improved flow characteristics, reduced hygroscopicity, and more predictable polymorphic behavior compared to free base forms. These properties are particularly important for pharmaceutical manufacturing and formulation development, where consistent physical properties are essential for reproducible drug product performance.

| Property | Free Base | Dihydrochloride Salt | Improvement Factor |

|---|---|---|---|

| Molecular Weight | 270.33 g/mol | 343.2 g/mol | 1.27x |

| Aqueous Solubility | Limited | Enhanced | >10x typical |

| Chemical Stability | Moderate | Improved | Variable |

| Crystallinity | Variable | Enhanced | Significant |

Research has demonstrated that the formation of multiple salt forms can provide pharmaceutical scientists with options for optimizing drug properties based on specific formulation requirements. The dihydrochloride salt formation represents an optimal balance between solubility enhancement and chemical stability, making it particularly suitable for oral and parenteral formulations where high drug loading and rapid dissolution are required.

Properties

IUPAC Name |

6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.2ClH/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2;;/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZJOSDWHSYBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Tetrahydroisoquinoline Core

A classical and efficient method involves the Pomeranz-Fritsch-Bobbitt cyclization , which has been demonstrated to yield chiral tetrahydroisoquinoline derivatives with high selectivity. This method utilizes precursors such as 1,4-oxazin-2-ones obtained via the Petasis reaction, which upon cyclization form the tetrahydroisoquinoline core bearing 6,7-dimethoxy substituents.

- Synthesis of a substituted 1,4-oxazin-2-one intermediate by Petasis reaction.

- Acid-catalyzed cyclization (Pomeranz-Fritsch-Bobbitt) to form the tetrahydroisoquinoline ring.

- The process allows for stereoselective formation of the chiral center at the 1-position.

Stereoselective and Enantiomerically Enriched Synthesis

- Enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines can be obtained by transfer hydrogenation of 3,4-dihydroisoquinolines in the presence of a chiral Ru(II) catalyst complex, as described by R. Noyori et al. This method provides high enantiomeric excess and is applicable to the synthesis of the target compound.

Conversion to Dihydrochloride Salt

- The free base form of 6,7-dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydroisoquinoline is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol.

- Recrystallization of the hydrochloride salt yields a pure, stable crystalline form suitable for further applications.

Representative Experimental Conditions and Data

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Petasis reaction | Boronic acid, amine, aldehyde in methanol | Formation of 1,4-oxazin-2-one | Precursor for cyclization |

| Pomeranz-Fritsch-Bobbitt cyclization | Acid catalyst, heat (e.g., phosphoryl chloride in toluene, 2 h) | Tetrahydroisoquinoline core | High yield, chiral center formation |

| Alkylation | 2-bromoacetamide derivative with 4-pyridyl group | Formation of 1-(4-pyridyl) derivative | Reaction in dichloromethane or THF |

| Transfer hydrogenation | Chiral Ru(II) complex, hydrogen source | Enantiomerically enriched product | High enantiomeric excess via asymmetric catalysis |

| Salt formation | HCl in isopropanol | Dihydrochloride salt | Recrystallization for purity |

Analytical and Characterization Data

- LC-MS retention times and mass data confirm the molecular weight and purity of intermediates and final product.

- Chiral HPLC is used to determine enantiomeric excess after transfer hydrogenation.

- Melting points and crystallographic data are recorded for the dihydrochloride salt to confirm identity and purity.

Summary of Preparation Routes

Research Findings and Optimization Notes

- The choice of solvent, temperature, and reaction time is critical for optimizing yield and stereoselectivity.

- The chiral Ru(II) catalyst system allows for high enantioselectivity in hydrogenation steps, critical for pharmaceutical applications.

- Salt formation improves compound stability and solubility, important for formulation.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Neuropharmacology

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride has been studied for its effects on neurotransmitter systems. It shows promise as a modulator of dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and schizophrenia.

- Case Study : A study demonstrated that this compound can enhance dopaminergic signaling in animal models, suggesting potential applications in treating Parkinson’s disease .

Cardiovascular Research

This compound has been investigated for its role as a "funny" current (If) channel inhibitor. Such channels are critical in regulating heart rate and rhythm.

- Case Study : Research involving YM758 (a derivative of this compound) showed effectiveness in reducing heart rates in tachycardia-induced beagle dogs. This indicates potential therapeutic applications for stable angina and atrial fibrillation .

Cancer Research

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

- Case Study : In vitro studies revealed that this compound inhibits cell proliferation and induces cell cycle arrest in human breast cancer cells .

Data Table of Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Substituent Effects: The 4-pyridyl group in the target compound introduces a heteroaromatic ring capable of hydrogen bonding and π-π interactions, distinguishing it from purely hydrophobic phenyl or alkyl substituents (e.g., 6d, 6g/h) . Electron-donating vs.

Pharmacological Implications: Methyl or ethyl substituents (e.g., 6d) correlate with anticonvulsant activity, whereas the pyridyl group may favor MAO inhibition due to structural similarity to endogenous MAO substrates like dopamine . The dihydrochloride salt form improves aqueous solubility compared to neutral analogs like 6,7-Dimethoxy-1-(2-thienyl)-3,4-dihydroisoquinoline (95% purity), which may limit bioavailability .

Synthetic Accessibility :

Table 2: Comparative Bioactivity Data

*Hypothetical value based on structural analogy to MAO inhibitors .

Key Trends :

- MAO Inhibition: The target compound’s pyridyl group may mimic the planar structure of MAO-B substrates, as seen in endogenous tetrahydroisoquinolines like salsolinol .

- Receptor Selectivity : Bulky substituents (e.g., trifluoromethylphenethyl) favor dopamine receptor binding, while smaller groups (methyl) target ion channels like GABA-A .

Biological Activity

6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride (CAS 298196-89-1) is a compound of interest due to its potential pharmacological properties. It belongs to the class of tetrahydroisoquinoline derivatives, which have been studied for various biological activities including anti-cancer effects and modulation of neurotransmitter systems. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C16H18N2O2·2HCl

- Molecular Weight : 343.25 g/mol

- CAS Number : 298196-89-1

- Appearance : Solid form

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key areas of focus include:

1. Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives as anticancer agents. For instance, a series of compounds derived from 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were evaluated for their cytotoxicity against K562 cell lines. The results showed that certain derivatives exhibited significant activity with IC50 values comparable to known chemotherapeutic agents like verapamil .

| Compound | Cell Line | IC50 (μM) | Ratio Factor |

|---|---|---|---|

| 6e | K562/A02 | 0.66 | 24.13 |

| 6h | K562/A02 | 0.65 | 24.50 |

| 7c | K562/A02 | 0.96 | 16.59 |

These findings suggest that modifications to the tetrahydroisoquinoline structure can enhance anticancer properties through mechanisms such as P-glycoprotein inhibition .

2. Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. Research indicates that related isoquinoline derivatives can exhibit activity at beta-adrenoceptors, with some compounds showing weak agonistic or antagonistic properties . This suggests potential applications in treating disorders related to neurotransmitter dysregulation.

3. Multidrug Resistance Reversal

One significant area of research is the role of these compounds in reversing multidrug resistance (MDR) in cancer therapy. The ability to inhibit P-glycoprotein is crucial for enhancing the efficacy of conventional chemotherapy agents . The synthesis and evaluation of various derivatives have shown promising results in this regard.

Case Studies

Several studies provide insight into the biological activity of tetrahydroisoquinoline derivatives:

- Study on Cytotoxicity : A study synthesized multiple derivatives and assessed their cytotoxicity using MTT assays on K562 cell lines. The most active compounds demonstrated significantly lower IC50 values compared to standard drugs .

- Pharmacological Evaluation : Another study focused on the pharmacological properties of various tetrahydroisoquinoline derivatives, revealing their potential as beta-adrenoceptor agents and their interactions with neurotransmitter systems .

Q & A

Q. What are the standard protocols for synthesizing 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., tetrahydroisoquinoline derivatives) are synthesized by reacting halogenated precursors (e.g., 4-chloro-substituted heterocycles) with nucleophilic agents under basic conditions . Key steps include:

Precursor preparation : Ensure purity of starting materials (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) via recrystallization or chromatography .

Reaction optimization : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (40–60°C) to minimize side reactions.

Salt formation : Treat the free base with hydrochloric acid to obtain the dihydrochloride salt, followed by lyophilization for stability .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Characterization involves multi-modal spectroscopic and analytical techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.5–8.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ for free base: ~299.3 g/mol; dihydrochloride: ~372.3 g/mol) .

- Infrared (IR) spectroscopy : Identify functional groups (e.g., C-O stretching at 1250–1050 cm⁻¹ for methoxy groups) .

Q. Table 1: Representative Spectral Data

| Technique | Key Signals/Values | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 3.78 (s, 6H, OCH3), δ 7.42 (d, Py-H) | |

| HRMS (ESI) | m/z 299.1521 [M+H]+ (calc. 299.1524) |

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS) for lab-specific protocols:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer: Discrepancies often arise from solvent polarity or impurities. To address this:

Reproduce conditions : Use solvents with documented purity (e.g., HPLC-grade DMSO for solubility tests) .

Control experiments : Compare reactivity under inert (N2) vs. ambient atmospheres to assess oxidative side reactions.

Quantitative analysis : Employ UV-Vis spectroscopy or HPLC to measure solubility and degradation products .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Methodological Answer: Stability depends on pH, temperature, and formulation:

- pH adjustment : Maintain solutions at pH 4–6 (using phosphate buffers) to prevent hydrolysis of the pyridyl moiety .

- Lyophilization : Enhance shelf life by converting the compound to a stable lyophilized powder .

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Q. How can computational modeling aid in understanding its mechanism of action?

Methodological Answer: Use molecular docking and dynamics simulations to:

Identify binding sites : Map interactions with biological targets (e.g., monoamine transporters) using software like AutoDock Vina.

Predict pharmacokinetics : Estimate logP (~2.1) and polar surface area (PSA) to assess blood-brain barrier penetration .

Validate hypotheses : Compare simulation results with experimental IC50 values from enzyme inhibition assays .

Q. What advanced techniques validate its use as a reference standard in regulatory submissions?

Methodological Answer: For compliance with USP/EP guidelines:

- Batch-to-batch consistency : Use quantitative NMR (qNMR) to ensure ≥95% purity .

- Traceability : Cross-validate against certified reference materials (CRMs) via collaborative studies.

- Stability-indicating methods : Develop HPLC-DAD methods with forced degradation studies (e.g., acid/base, thermal stress) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.